molecular formula C11H13ClN8O4 B10946781 4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide

4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10946781
M. Wt: 356.72 g/mol
InChI Key: RNADUBUXELGCEI-UHFFFAOYSA-N
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Description

4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, an ethyl group, a nitro-triazole moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and ethyl groups. The nitro-triazole moiety is then attached through a series of reactions involving nitration and triazole formation. Finally, the carbohydrazide group is introduced through a hydrazinolysis reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can yield a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes[][3].

Mechanism of Action

The mechanism of action of 4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro and ethyl groups may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13ClN8O4

Molecular Weight

356.72 g/mol

IUPAC Name

4-chloro-1-ethyl-N'-[3-(3-nitro-1,2,4-triazol-1-yl)propanoyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H13ClN8O4/c1-2-18-5-7(12)9(16-18)10(22)15-14-8(21)3-4-19-6-13-11(17-19)20(23)24/h5-6H,2-4H2,1H3,(H,14,21)(H,15,22)

InChI Key

RNADUBUXELGCEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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